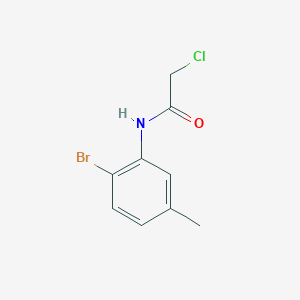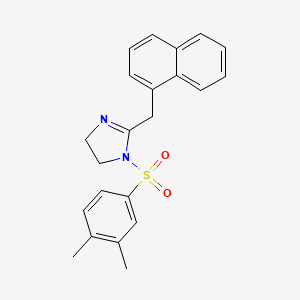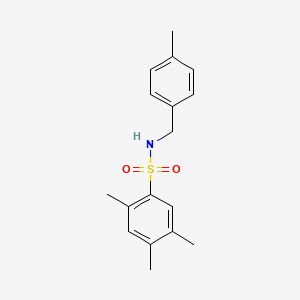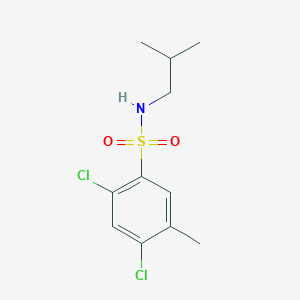![molecular formula C18H20N2O4S3 B7580257 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)
4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide is a highly specialized organic compound. This molecule contains diverse functional groups that enable it to participate in various chemical reactions, making it significant in chemical research and applications.
Métodos De Preparación
Synthetic routes and reaction conditions: The compound can be synthesized through a multi-step reaction process:
Step 1: Formation of the benzothiazole ring by reacting 2-aminobenzenethiol with methyl sulfone chloride under basic conditions.
Step 2: Introduction of the sulfonyl chloride group to the benzothiazole ring, which typically involves reaction with chlorosulfonic acid.
Step 3: Formation of the 4-tert-butylbenzenesulfonylamide core by reacting tert-butylbenzene with chlorosulfonic acid to form tert-butylbenzenesulfonyl chloride.
Step 4: Coupling the benzothiazole and 4-tert-butylbenzenesulfonylamide cores through nucleophilic substitution.
Industrial production methods: Scaling up the synthesis requires optimization of reaction conditions such as temperature, solvent selection, and catalyst use to ensure high yield and purity. Batch or continuous flow reactions are typically used in industrial settings.
Análisis De Reacciones Químicas
Types of reactions it undergoes:
Oxidation: Oxidation reactions can modify the thiazole ring or the sulfonyl groups.
Reduction: Reduction reactions can affect the sulfone and sulfonylamide groups, potentially converting them to sulfide or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole and benzenesulfonamide rings.
Common reagents and conditions used in these reactions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, or amines under basic or acidic conditions.
Major products formed from these reactions:
Oxidation products can include sulfoxides and sulfones.
Reduction products might include amines and thiols.
Substitution products vary widely depending on the reagent and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules, particularly in heterocyclic chemistry. Biology: Investigated for its potential inhibitory effects on certain enzymes or proteins. Medicine: Potential therapeutic applications due to its ability to interact with biological targets. Industry: Employed in the synthesis of advanced materials and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which the compound exerts its effects: The compound acts primarily through interactions with specific molecular targets, altering their activity or function. Molecular targets and pathways involved: It may target enzymes, receptors, or other proteins, interfering with their normal function and affecting biological pathways.
Comparación Con Compuestos Similares
Comparison with other similar compounds, highlighting its uniqueness:
Similar compounds might include other benzothiazole derivatives or sulfonamides, but 4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide's specific structure confers unique reactivity and biological activity. List of similar compounds:
2-methylbenzothiazole
4-tert-butylbenzenesulfonamide
N-methyl-2-benzothiazolamine
This compound's versatility and reactivity make it valuable in both scientific research and industrial applications, contributing to its significance in various fields.
Propiedades
IUPAC Name |
4-tert-butyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S3/c1-18(2,3)12-5-7-13(8-6-12)27(23,24)20-17-19-15-10-9-14(26(4,21)22)11-16(15)25-17/h5-11H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLDQUHDNUJFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)



![2,4-dichloro-5-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7580218.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B7580224.png)

![1-(4-bromo-3-methoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B7580242.png)


![Ethyl 2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7580259.png)
